molecular formula C12H24N2O2 B6153817 tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate CAS No. 937166-84-2

tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate

Cat. No. B6153817
CAS RN: 937166-84-2
M. Wt: 228.3
InChI Key:
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Description

Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate, also known as TBNPC, is a synthetic chemical compound used in a variety of scientific research applications. It is a tertiary amine, containing a tert-butyl group and a pyrrolidine ring. It is a colorless solid and is soluble in many organic solvents. TBNPC is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution and alkylation. It is also used as a catalyst in organic synthesis and as a stabilizer for organic compounds.

Mechanism of Action

Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is a tertiary amine, meaning that it can act as a nucleophile in nucleophilic substitution and alkylation reactions. In these reactions, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the substrate molecule. This results in the formation of a new bond between the nitrogen atom of the tertiary amine and the electrophilic carbon of the substrate molecule.
Biochemical and Physiological Effects
tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is not known to have any significant biochemical or physiological effects. It is not known to interact with any biological systems, and it is not known to have any pharmacological activity.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is a versatile reagent that can be used in a variety of laboratory experiments. It is a relatively stable compound and is soluble in many organic solvents. It is also relatively inexpensive and can be easily synthesized from readily available starting materials. However, it is a relatively low-yielding reaction and can be difficult to purify.

Future Directions

In the future, tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate may be used in the synthesis of more complex organic compounds. It may also be used as a catalyst in the synthesis of pharmaceuticals or other organic compounds. Additionally, it may be used in the synthesis of new materials or in the development of new technologies. Finally, it may be used in the synthesis of new catalysts or in the development of new catalytic processes.

Synthesis Methods

Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate can be synthesized by reacting tert-butyl alcohol with 1-(propan-2-yl)pyrrolidine-3-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and is typically carried out at temperatures between 60-70°C. The reaction produces a tert-butyl ester of the carboxylic acid, which can then be hydrolyzed to produce the desired product.

Scientific Research Applications

Tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is used as a reagent in a variety of scientific research applications. It is often used as a catalyst in organic synthesis, as a stabilizer for organic compounds, and as a reactant in nucleophilic substitution and alkylation reactions. It is also used in the synthesis of pharmaceutical drugs, as well as in the synthesis of other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves the reaction of tert-butyl chloroformate with N-[1-(propan-2-yl)pyrrolidin-3-yl]amine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "N-[1-(propan-2-yl)pyrrolidin-3-yl]amine", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add N-[1-(propan-2-yl)pyrrolidin-3-yl]amine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

937166-84-2

Product Name

tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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